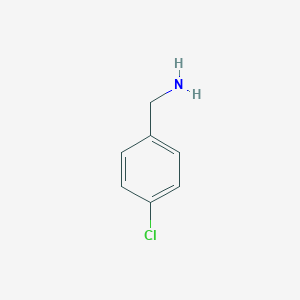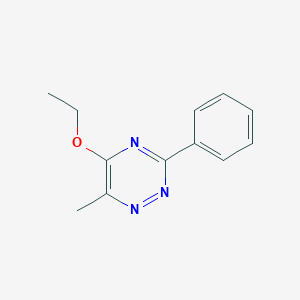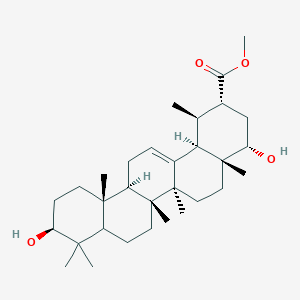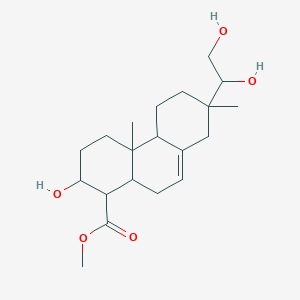
Wulingzhic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wulingzhic acid is a natural product that is found in the leaves of Schisandra chinensis. This compound has attracted the attention of scientists due to its potential therapeutic properties. Wulingzhic acid has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Mecanismo De Acción
The mechanism of action of Wulingzhic acid is not fully understood. However, some studies have suggested that it may work by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It may also work by scavenging free radicals and inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Wulingzhic acid has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of pro-inflammatory cytokines: Wulingzhic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Scavenging of free radicals: Wulingzhic acid has been shown to scavenge free radicals, which can cause oxidative stress and damage to cells.
3. Induction of apoptosis in cancer cells: Wulingzhic acid has been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Wulingzhic acid in lab experiments is that it is a natural product that can be easily extracted from plant material. This makes it a cost-effective alternative to synthetic compounds. However, one of the limitations of using Wulingzhic acid in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its therapeutic potential.
Direcciones Futuras
There are several future directions for research on Wulingzhic acid. Some of these include:
1. Exploration of its therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Investigation of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
3. Development of novel drug delivery systems for Wulingzhic acid to improve its bioavailability and therapeutic efficacy.
4. Investigation of its potential as an anti-cancer agent in the treatment of various types of cancer.
Conclusion
Wulingzhic acid is a natural product that has attracted the attention of scientists due to its potential therapeutic properties. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Although its mechanism of action is not fully understood, research on Wulingzhic acid has the potential to lead to the development of novel therapies for a range of diseases.
Métodos De Síntesis
Wulingzhic acid is a triterpenoid compound that can be extracted from the leaves of Schisandra chinensis. The extraction process involves using solvents such as ethanol and methanol to extract the compound from the plant material. The extract is then purified using chromatography techniques to obtain pure Wulingzhic acid.
Aplicaciones Científicas De Investigación
Wulingzhic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research that have been explored include:
1. Anti-inflammatory effects: Wulingzhic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Antioxidant effects: Wulingzhic acid has been shown to have antioxidant effects by scavenging free radicals. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
3. Anti-cancer effects: Wulingzhic acid has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. This makes it a potential candidate for the treatment of cancer.
Propiedades
Número CAS |
112750-03-5 |
|---|---|
Nombre del producto |
Wulingzhic acid |
Fórmula molecular |
C20H32O5 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
methyl 7-(1,2-dihydroxyethyl)-2-hydroxy-4a,7-dimethyl-1,2,3,4,4b,5,6,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H32O5/c1-19(16(23)11-21)8-6-13-12(10-19)4-5-14-17(18(24)25-3)15(22)7-9-20(13,14)2/h4,13-17,21-23H,5-11H2,1-3H3 |
Clave InChI |
RNPQNGJMGAEYIT-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3C(=O)OC)O)C)C1)C(CO)O |
SMILES canónico |
CC1(CCC2C(=CCC3C2(CCC(C3C(=O)OC)O)C)C1)C(CO)O |
Sinónimos |
wulingzhic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




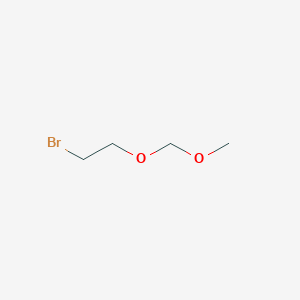

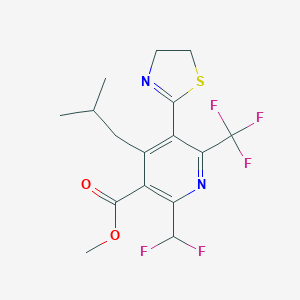
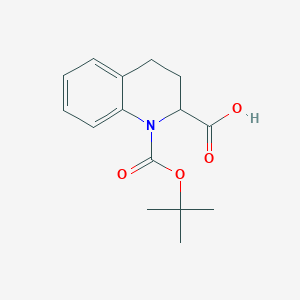
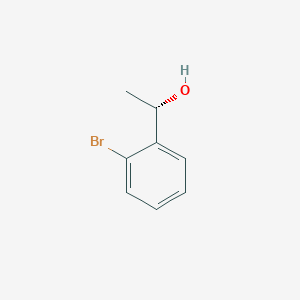
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
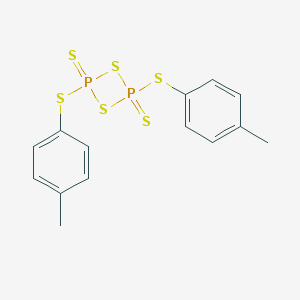
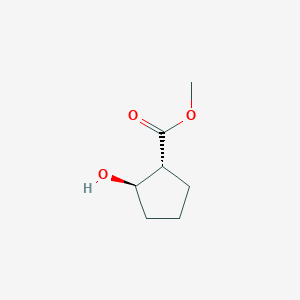
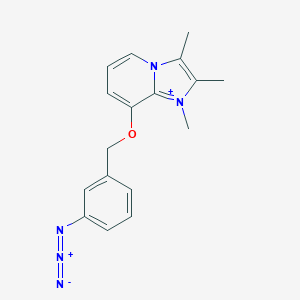
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
